tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20370250
InChI: InChI=1S/C20H27ClN2O4S/c1-13-22-15(12-28-13)11-26-16-7-5-14(6-8-16)9-17(18(24)10-21)23-19(25)27-20(2,3)4/h5-8,12,17-18,24H,9-11H2,1-4H3,(H,23,25)/t17-,18+/m0/s1
SMILES:
Molecular Formula: C20H27ClN2O4S
Molecular Weight: 427.0 g/mol

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate

CAS No.:

VCID: VC20370250

Molecular Formula: C20H27ClN2O4S

Molecular Weight: 427.0 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate -

Description

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate is a complex organic compound belonging to the carbamate family. It features a tert-butyl group, a chiral center, and a thiazole moiety, contributing to its unique chemical properties. The compound's molecular formula is C20H27ClN2O4S, with a molecular weight of approximately 299.8 g/mol.

Synthesis

The synthesis of tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate typically involves multiple steps, requiring precise control of reaction conditions to achieve high yields and selectivity for the desired stereoisomer.

Potential Applications

This compound is of interest in pharmaceutical research as an intermediate in the synthesis of biologically active compounds. Its structural features make it suitable for further modifications to develop new therapeutic agents targeting diseases such as inflammation and cancer.

Biological Significance

Preliminary studies suggest that compounds with similar structures may interact with biological pathways related to inflammation and cancer progression. Interaction studies focusing on binding affinity with specific receptors or enzymes are crucial for understanding potential therapeutic effects.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-(benzyloxy)phenyl)butan-2-yl)carbamate174801-33-3Similar carbamate structure without thiazole moiety
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate165727-45-7Variation in chirality influencing biological activity
tert-Butyl (4-hydroxyphenyl)(methylthiazol)carbamateN/AContains a methylthiazole but lacks specific stereochemistry

These compounds highlight the uniqueness of tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate due to its specific combination of functional groups and stereochemistry, potentially leading to distinct biological activities and applications in medicinal chemistry.

Product Name tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate
Molecular Formula C20H27ClN2O4S
Molecular Weight 427.0 g/mol
IUPAC Name tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate
Standard InChI InChI=1S/C20H27ClN2O4S/c1-13-22-15(12-28-13)11-26-16-7-5-14(6-8-16)9-17(18(24)10-21)23-19(25)27-20(2,3)4/h5-8,12,17-18,24H,9-11H2,1-4H3,(H,23,25)/t17-,18+/m0/s1
Standard InChIKey SFNSQBJKSUDFBA-ZWKOTPCHSA-N
Isomeric SMILES CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CCl)O)NC(=O)OC(C)(C)C
PubChem Compound 102353213
Last Modified Aug 15 2024

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